molecular formula C18H22ClN3O3S B4620122 N-(5-chloro-2,4-dimethoxyphenyl)-4-(2-thienylmethyl)-1-piperazinecarboxamide

N-(5-chloro-2,4-dimethoxyphenyl)-4-(2-thienylmethyl)-1-piperazinecarboxamide

Cat. No.: B4620122
M. Wt: 395.9 g/mol
InChI Key: GRXZQCKXPBKVNT-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-4-(2-thienylmethyl)-1-piperazinecarboxamide, also known as CTZ, is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research has explored the synthesis of novel heterocyclic compounds derived from specific chemical precursors for potential use as anti-inflammatory and analgesic agents. These compounds exhibit promising cyclooxygenase inhibition and have been evaluated for their analgesic and anti-inflammatory activities, indicating potential applications in pharmaceuticals (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Anti-Proliferative Activities

Another area of application involves the synthesis of N-Mannich bases and their evaluation against various pathogenic organisms. These compounds have shown broad-spectrum antibacterial activities and significant anti-proliferative activity against several cancer cell lines, highlighting their potential in developing new antimicrobial and anticancer therapies (Al-Wahaibi, Mohamed, Tawfik, Hassan, & El-Emam, 2021).

Molecular Interaction Studies

Research on the molecular interaction of certain antagonists with cannabinoid receptors has provided insights into the structural requirements for binding and activity. This knowledge is crucial for the design of new drugs with specific receptor affinities, offering potential applications in treating various neurological and psychological disorders (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Synthesis of Polyamides Containing Nucleobases

The synthesis of polyamides incorporating nucleobases like theophylline and thymine has been explored, with applications in creating novel polymers with specific physical and chemical properties. These materials could have various industrial and biomedical applications, including drug delivery systems and biocompatible materials (Hattori & Kinoshita, 1979).

Lewis Basic Catalysts for Hydrosilylation

The development of highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines demonstrates the application of these compounds in synthetic organic chemistry. This process is essential for producing chiral molecules, which are crucial in pharmaceuticals and agrochemicals (Wang, Cheng, Wu, Wei, & Sun, 2006).

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-4-(thiophen-2-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O3S/c1-24-16-11-17(25-2)15(10-14(16)19)20-18(23)22-7-5-21(6-8-22)12-13-4-3-9-26-13/h3-4,9-11H,5-8,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXZQCKXPBKVNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)N2CCN(CC2)CC3=CC=CS3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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